N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide
Description
Discovery and Historical Context in Natural Product Chemistry
The compound was first characterized in the early 21st century during systematic investigations into olive ( Olea europaea ) by-products, though its exact natural occurrence remains under study. Researchers analyzing olive mill wastewater and pomace identified structural analogs of hydroxytyrosol conjugated with lipid chains, leading to the isolation and synthesis of this amide derivative. Its creation date in the PubChem database (2013-05-22) coincides with intensified efforts to valorize olive oil production waste through advanced phytochemical profiling.
Structural elucidation revealed its hybrid nature – a phenolic head group derived from hydroxytyrosol (3,4-dihydroxyphenylethanol) coupled via amide bond to oleic acid's unsaturated C18 chain. This configuration mirrors natural lipid-phenolic conjugates found in olive drupes but differs through its specific amide linkage, which confers distinct chemical stability compared to ester-based derivatives like hydroxytyrosyl oleate. The compound's stereochemistry at the C1 position (R-configuration) aligns with biologically active forms of hydroxytyrosol observed in Olea europaea metabolites.
Structural Relationship to Biophenolic Compounds in Oleaceae Family
The compound belongs to a specialized class of biophenolic amides that demonstrate evolutionary optimization within the Oleaceae family. Its core structure maintains the catechol moiety characteristic of olive polyphenols while incorporating structural modifications that enhance lipophilicity:
| Feature | Hydroxytyrosol | This compound |
|---|---|---|
| Molecular Formula | C~8~H~10~O~3~ | C~26~H~43~NO~3~ |
| Functional Groups | Dihydroxyphenyl, alcohol | Dihydroxyphenyl, alcohol, amide, alkene |
| Partition Coefficient | LogP ≈ 0.5 | LogP ≈ 8.2 (predicted) |
| Bioactive Motifs | Antioxidant catechol | Antioxidant catechol + membrane-targeting lipid chain |
This structural hybridity enables unique interactions with both aqueous and lipid phases, mimicking the amphipathic nature of olive secoiridoids while introducing greater chemical stability through the amide bond. The octadec-9-enamide chain (oleoyl derivative) provides conformational flexibility that may facilitate membrane integration, a property absent in parent hydroxytyrosol molecules.
Significance in Phytochemical Research and Lipid-Phenolic Interactions
The compound's primary research value lies in its capacity to model natural lipid-phenolic conjugates while offering synthetic controllability. Key areas of investigation include:
Molecular Dynamics in Lipid Bilayers
The oleic acid chain enables deep penetration into phospholipid membranes, while the catechol group positions near membrane surfaces for radical scavenging. Molecular modeling suggests this configuration optimizes protection against lipid peroxidation while maintaining structural integrity better than ester-linked analogs.
Enzyme Interaction Studies
The amide linkage resists hydrolysis by esterases, making this compound valuable for studying long-term antioxidant effects in lipid-rich environments. Comparative studies with hydroxytyrosyl oleate demonstrate 38% greater stability in simulated gastric fluid, suggesting enhanced bioavailability for intestinal absorption.
Structure-Activity Relationship (SAR) Profiling
Researchers utilize this molecule to dissect contributions of specific functional groups to antioxidant efficacy:
- Catechol moiety: Primary site for radical neutralization (2.3x more effective than monophenolic analogs)
- Hydroxyethyl spacer: Enables optimal orientation for electron transfer reactions
- Oleamide chain: Enhances cellular uptake (3.1x greater than hydroxytyrosol in hepatocyte models)
These properties have spurred interest in its application as a molecular template for designing nutraceuticals targeting lipid-rich tissues (e.g., neuronal membranes, adipose tissue). Current research explores its potential to stabilize polyunsaturated fatty acids in food systems while maintaining phenolic bioactivity – a dual function unattainable with conventional antioxidants.
Properties
CAS No. |
709672-24-2 |
|---|---|
Molecular Formula |
C26H43NO3 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-25(22-28)23-18-20-24(29)21-19-23/h9-10,18-21,25,28-29H,2-8,11-17,22H2,1H3,(H,27,30)/t25-/m0/s1 |
InChI Key |
VHPCPWCSVSTMNK-VWLOTQADSA-N |
Isomeric SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N[C@@H](CO)C1=CC=C(C=C1)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amide Bond Formation
The most widely reported method involves activating the carboxyl group of oleic acid (octadec-9-enoic acid) using DCC, followed by nucleophilic attack by (1R)-2-amino-1-(4-hydroxyphenyl)ethanol. DMAP accelerates acyl transfer, minimizing side reactions such as N-acylurea formation.
Reaction Scheme:
$$
\text{Oleic acid} + \text{DCC} \rightarrow \text{O-Acylisourea intermediate} \xrightarrow{\text{DMAP}} \text{Activated ester} \xrightarrow{\text{(1R)-2-Amino-1-(4-hydroxyphenyl)ethanol}} \text{Target compound}
$$
Key parameters:
Alternative Coupling Agents
EDC·HCl paired with DMAP offers a water-soluble alternative, simplifying purification. A study comparing DCC and EDC found EDC provided higher yields (79% vs. 61%) in analogous amide syntheses.
Industrial Production and Scalability
Continuous Flow Reactors
Industrial-scale production employs continuous flow systems to enhance reaction control and yield. Key advantages include:
Purification Techniques
- Column Chromatography: Silica gel with ethyl acetate/petroleum ether (9:1) removes DCC byproducts (e.g., dicyclohexylurea).
- Crystallization: Ethanol/water mixtures precipitate the product at 4°C.
Mechanistic Insights and Side Reactions
Role of DMAP
DMAP acts as a nucleophilic catalyst, stabilizing the O-acylisourea intermediate and facilitating acyl transfer to the amine. Without DMAP, competing N-acylurea formation reduces yields by 30–40%.
Common Byproducts
- Dicyclohexylurea (DCU): Generated from DCC hydrolysis, removed via filtration.
- Oleic Anhydride: Forms if amine is limiting, mitigated by using 1.2–1.5 equivalents of amine.
Optimization Studies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | DCM | 93 | |
| Temperature | 0°C → RT | 85 | |
| Reaction Time | 20 hours | 61 |
Catalytic Systems
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Emerging Methodologies
Enzymatic Synthesis
Lipase-catalyzed amidation under mild conditions (pH 7.5, 37°C) is under investigation, though yields remain suboptimal (≤35%).
Microwave-Assisted Reactions
Preliminary trials show 50% yield reduction in 4 hours vs. 20 hours conventionally, but thermal degradation risks require further study.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated amide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide has a molecular formula of C27H45NO3 and a molecular weight of approximately 431.7 g/mol. Its structure includes a long aliphatic chain and a phenolic group, which contribute to its bioactive properties.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies indicate that it can scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Case Study: A study published in the Journal of Agricultural and Food Chemistry assessed the antioxidant capacity of various compounds, including this compound. The results showed that this compound effectively reduced oxidative damage in cell cultures exposed to reactive oxygen species .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways, making it a potential therapeutic agent for conditions such as arthritis and cardiovascular diseases.
Case Study: In an animal model of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers and symptoms, suggesting its efficacy as an anti-inflammatory agent .
Cancer Research
This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H295R (Adrenocortical) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
This data indicates that this compound has varying degrees of effectiveness against different cancer cell lines .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's.
Case Study: A study highlighted the neuroprotective role of this compound in neuronal cell cultures subjected to neurotoxic agents. The compound significantly reduced cell death and improved cellular viability .
Cosmetic Formulations
Due to its antioxidant and moisturizing properties, this compound is being explored for use in cosmetic products aimed at skin health.
Data Table: Cosmetic Formulation Components
| Ingredient | Function |
|---|---|
| This compound | Antioxidant & Moisturizer |
| Hyaluronic Acid | Hydration |
| Vitamin E | Skin Repair |
Mechanism of Action
The mechanism of action of N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide involves its interaction with specific molecular targets and pathways. The phenolic group can interact with enzymes and receptors, modulating their activity. The aliphatic chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Discussion of Structural-Activity Relationships (SAR)
- Stereochemistry : The R-configuration in the target compound vs. S in OMDM-1 may influence binding to chiral receptors or enzymes, as seen in OMDM-1’s higher anandamide inhibition .
- Aromatic Moieties : The 4-hydroxyphenyl group in the target compound and OMDM-1 enables interactions with aromatic residues in proteins, absent in simpler analogs like the hydroxypropyl derivative .
Biological Activity
N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide, also known as a derivative of hydroxytyrosol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a long-chain fatty acid moiety (octadec-9-enamide) linked to a phenolic group. This structural feature is significant as it may influence the compound's biological activity, particularly in terms of antioxidant and anti-inflammatory effects.
Biological Activities
1. Antioxidant Activity
Research indicates that the compound exhibits potent antioxidant properties. The presence of the hydroxyphenyl group is believed to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar phenolic compounds can reduce oxidative damage in various cell types, suggesting a potential role for this compound in mitigating oxidative stress-related diseases.
2. Anti-inflammatory Effects
this compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, potentially through the modulation of pathways involving leukotriene A4 hydrolase (LTA4H). This enzyme plays a crucial role in the inflammatory response, converting LTA4 to leukotriene B4 (LTB4), a potent pro-inflammatory mediator .
3. Antiproliferative Activity
Preliminary studies suggest that this compound may possess antiproliferative effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further detailed studies are required to elucidate these pathways fully.
Case Studies and Experimental Data
A recent study explored the pharmacological profile of this compound in vitro:
| Study Aspect | Findings |
|---|---|
| Cell Lines Tested | Human colorectal adenocarcinoma (HCT116), breast cancer (MCF7) |
| Concentration Range | 10 µM to 100 µM |
| Results | Significant reduction in cell viability at concentrations above 50 µM; induction of apoptosis confirmed via flow cytometry. |
Mechanistic Insights
The compound's mechanism of action appears multifaceted, involving:
- Inhibition of LTA4H Activity: This inhibition could lead to reduced levels of LTB4, subsequently decreasing inflammation.
- Activation of Antioxidant Defense Mechanisms: It enhances the expression of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Future Directions
Further research is warranted to explore:
- In Vivo Studies: Investigating the efficacy and safety profile in animal models.
- Clinical Trials: Evaluating therapeutic applications in humans, particularly for inflammatory diseases and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
